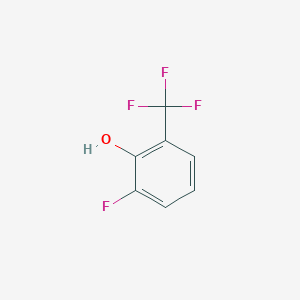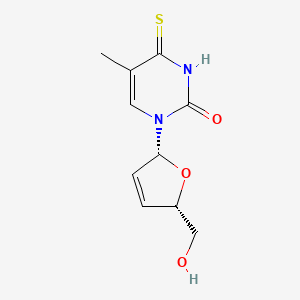![molecular formula C15H17N5O B1223730 5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-69-1](/img/structure/B1223730.png)
5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the reaction of amino-pyrazole-carbonitriles with different reagents to form a variety of fused heterocyclic systems. For instance, the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with chalcones in refluxing DMF leads to the formation of triaryl-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles. These reactions highlight the versatility of pyrazolopyrimidine scaffolds in organic synthesis, enabling the construction of complex molecules with potential biological activity (Kolosov et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including 5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile, is characterized by the presence of multiple heterocyclic rings. These compounds often exhibit planarity in their pyrazolopyrimidine ring system, which may influence their chemical reactivity and interactions with biological targets. The specific arrangement of substituents around the heterocyclic core can further impact the molecular properties and potential applications of these compounds (Wen et al., 2004).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. These compounds can undergo nucleophilic substitution, ring transformation, and condensation reactions, among others. For example, the reaction of pyrazolopyrimidine carbonitriles with N-methylaniline in refluxing conditions can lead to the formation of ring-transformed products with different substituents, showcasing the chemical versatility of these molecules (Kurihara et al., 1981).
科学的研究の応用
Chemical Reactivity and Transformations
5-Methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is involved in complex chemical reactions and transformations. Kurihara, Nasu, and Tani (1982) explored its reactivity in the ring transformation of 6H-cyclopropa[e]pyrazolo[1,5‐a]pyrimidine, producing various derivatives through reactions with primary amines and catalytic hydrogenation (Kurihara, Nasu, & Tani, 1982).
Synthesis of Heterocyclic Compounds
Research by Ried and Aboul-Fetouh (1988) involved synthesizing new pyrazolo[1,5-a]-pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures (Ried & Aboul-Fetouh, 1988).
Application in Antimicrobial and Anti-Inflammatory Agents
Shamroukh et al. (2007) synthesized derivatives that showed potent antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007). Similarly, El-Dean et al. (2016) investigated its use in synthesizing compounds with anti-inflammatory properties (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).
Role in Synthesizing Novel Heterocyclic Derivatives
The compound's role in synthesizing novel heterocyclic derivatives with potential biological activities has been a significant area of research. Abdelhamid et al. (2020) developed new heterocyclic derivatives, highlighting the compound's versatility in synthesizing diverse chemical structures (Abdelhamid, Abdelmoniem, Sroor, Ramadan, & Ghozlan, 2020).
Use in Corrosion Inhibition
The compound's derivatives have been explored for their corrosion inhibition properties. Abdel Hameed et al. (2020) studied the adsorption properties and corrosion inhibition efficiency of heterocyclic derivatives on C-steel surfaces in acidic environments (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
将来の方向性
This could involve speculation or predictions about future research directions, potential applications, or ways the compound’s synthesis or properties could be improved.
I hope this helps! If you have any more questions or need information on a different compound, feel free to ask.
特性
IUPAC Name |
7-methyl-3-(oxolan-2-ylmethyl)-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-13-4-5-19(9-12-3-2-6-21-12)15(13)20-14(18-10)11(7-16)8-17-20/h8,12H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZAQKDCPWTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3CC4CCCO4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)
![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)
![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)
![5-(4-Bromophenyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223665.png)
![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)
![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)